5-TAMRA-DRVYIHP: Structural Characterization and Application in Mas Receptor Interrogation
5-TAMRA-DRVYIHP: Structural Characterization and Application in Mas Receptor Interrogation
Executive Summary & Core Directive
The renin-angiotensin system (RAS) is a master regulator of cardiovascular, renal, and neurological homeostasis. While the classical ACE/Ang II/AT1R axis drives vasoconstriction and inflammation, the counter-regulatory ACE2/Ang-(1-7)/Mas receptor (MasR) axis promotes vasodilation, anti-inflammatory, and cardioprotective effects[1][2].
5-TAMRA-DRVYIHP is a highly specialized, fluorescently labeled peptide engineered to interrogate this protective axis. By conjugating the fluorophore 5-TAMRA to the N-terminus of the heptapeptide Angiotensin-(1-7) (sequence: DRVYIHP), researchers can track receptor binding, internalization, and spatial distribution in live cells with high precision[2][3]. This whitepaper details the structural logic, mechanistic grounding, and self-validating protocols required to utilize this probe effectively in advanced drug discovery pipelines.
Chemical Structure & Physicochemical Properties
5-TAMRA-DRVYIHP consists of the endogenous Ang-(1-7) peptide covalently linked to 5-Carboxytetramethylrhodamine (5-TAMRA).
Causality of Molecular Design:
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Fluorophore Selection (Why 5-TAMRA?): 5-TAMRA is chosen over traditional dyes like FITC because of its superior photostability and pH-insensitivity. When the MasR internalizes into acidic endosomes upon ligand binding[2], TAMRA retains its fluorescence, preventing false-negative signal loss during confocal imaging.
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Conjugation Site (Why N-terminus?): The 5-TAMRA moiety is conjugated to the N-terminal Aspartate (Asp, D). Structure-activity relationship (SAR) studies show that the C-terminal Proline (Pro, P) is absolutely critical for MasR binding pocket recognition[4][5]. N-terminal labeling prevents steric hindrance, preserving the peptide's native bioactivity and binding affinity.
Table 1: Physicochemical Specifications of 5-TAMRA-DRVYIHP
| Property | Specification |
| Peptide Sequence | 5-TAMRA-Asp-Arg-Val-Tyr-Ile-His-Pro-OH |
| Molecular Formula | C66H84N14O15[3] |
| Molecular Weight | 1313.46 g/mol [3] |
| Purity | ≥ 98%[3] |
| Excitation / Emission | ~543 nm / ~580 nm |
| Target Receptor | Mas Receptor (MasR)[1][2] |
Mechanistic Grounding: The Mas Receptor Axis
Upon binding to the MasR, Ang-(1-7) triggers a cascade of atypical G-protein coupled receptor (GPCR) signaling[4]. Unlike classical GPCRs that heavily rely on standard Gq or Gs pathways, MasR activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), resulting in NO release. Simultaneously, it inhibits reactive oxygen species (ROS) generation and suppresses the nuclear translocation of NF-κB, thereby exerting potent anti-inflammatory effects[1][6].
Figure 1: Mechanism of action for 5-TAMRA-DRVYIHP binding to MasR and downstream signaling.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (e.g., competitive antagonism) to confirm that the observed fluorescence is strictly MasR-mediated.
Protocol 1: Confocal Imaging of MasR Internalization
Objective: Visualize the agonist-induced internalization of MasR from the plasma membrane to intracellular vesicles[2].
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Cell Preparation: Seed HEK293T cells transiently transfected with MasR-YFP (Yellow Fluorescent Protein) onto glass-bottom confocal dishes. Grow to 70% confluency.
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Serum Starvation (Causality): Incubate cells in serum-free DMEM for 2 hours. Why? Serum contains endogenous growth factors that can trigger basal receptor internalization, masking the specific effects of the peptide[4].
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Probe Incubation & Self-Validation:
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Test Group: Treat cells with 1 µM 5-TAMRA-DRVYIHP for 5 to 30 minutes at 37°C[2].
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Control Group: Pre-incubate a parallel well with 10 µM A779 (a specific MasR antagonist) for 15 minutes before adding the TAMRA probe. Why? This competitive binding step validates that the TAMRA signal is exclusively driven by MasR interaction.
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Fixation: Wash cells 3x with ice-cold PBS to halt vesicular trafficking. Fix with 4% paraformaldehyde for 10 minutes.
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Imaging: Image using a laser scanning confocal microscope. Excite YFP at 488 nm and TAMRA at 543 nm.
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Analysis: Observe the redistribution of MasR-YFP and 5-TAMRA-DRVYIHP from the cell membrane to intracellular vesicles. Colocalization (yellow overlay) confirms receptor-ligand co-internalization[2].
Figure 2: Step-by-step workflow for the MasR internalization assay using 5-TAMRA-DRVYIHP.
Protocol 2: Flow Cytometry (FACS) for Cellular Uptake Analysis
Objective: Quantify the binding and uptake efficiency of the Ang-(1-7) probe under various physiological conditions (e.g., normoxia vs. oxygen/glucose deprivation)[1].
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Harvesting (Causality): Detach target cells (e.g., neonatal rat cardiomyocytes) using a non-enzymatic cell dissociation buffer. Why? Trypsin cleaves extracellular protein domains, which would destroy the MasR binding site and yield false-negative FACS data.
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Incubation: Suspend cells in FACS buffer (PBS + 1% BSA) at 1×106 cells/mL. Add 100 nM 5-TAMRA-DRVYIHP. Incubate at 4°C for 45 minutes (to measure surface binding without internalization) or 37°C (to measure total uptake).
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Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold FACS buffer to remove unbound probe.
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Acquisition: Analyze on a flow cytometer using the PE/TAMRA channel (excitation 488/532 nm, emission filter ~575/26 nm). Collect at least 10,000 events per sample.
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Data Interpretation: Compare the median fluorescence intensity (MFI) between control and treated groups to quantify receptor expression or probe uptake[1].
Data Presentation: Comparative Binding & Signaling
The following table synthesizes expected experimental outcomes when using 5-TAMRA-DRVYIHP compared to native peptides and antagonists, illustrating the specificity of the MasR axis[1][4][5][6].
Table 2: Expected Pharmacological Profile in MasR Assays
| Ligand / Treatment | MasR Internalization | ROS Generation | NF-κB Phosphorylation |
| Vehicle (Control) | Baseline | High (under stress) | High (under stress) |
| Native Ang-(1-7) | High | Inhibited[5] | Inhibited[6] |
| 5-TAMRA-DRVYIHP | High (Colocalized) | Inhibited | Inhibited |
| 5-TAMRA-DRVYIHP + A779 | Blocked | High | High |
| Angiotensin II | None (Binds AT1R) | Increased | Increased |
Conclusion
5-TAMRA-DRVYIHP serves as a critical molecular tool for cardiovascular and neurological pharmacology. By combining the native bioactivity of the DRVYIHP sequence with the robust photophysical properties of 5-TAMRA, researchers can map the protective ACE2/Ang-(1-7)/MasR axis with high spatiotemporal resolution. Proper implementation of self-validating protocols, such as competitive inhibition with A779, ensures rigorous and trustworthy data generation in drug development pipelines targeting vascular cognitive impairment, heart failure, and metabolic syndrome[5][6].
References
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Dual-ligand supramolecular nanofibers inspired by the renin-angiotensin system for the targeting and synergistic therapy of myocardial infarction. Theranostics. URL:[Link]
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Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands. PMC - NIH. URL:[Link]
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Talfirastide. Inxight Drugs. URL:[Link]
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A Novel Angiotensin-(1-7) Glycosylated Mas Receptor Agonist for Treating Vascular Cognitive Impairment and Inflammation-Related Memory Dysfunction. PMC - NIH. URL:[Link]
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Angiotensin 1-7 as Means to Prevent the Metabolic Syndrome. Diabetes. URL:[Link]
Sources
- 1. Dual-ligand supramolecular nanofibers inspired by the renin-angiotensin system for the targeting and synergistic therapy of myocardial infarction [thno.org]
- 2. Talfirastide [drugs.ncats.io]
- 3. 5-Tamra-DRVYIHP [mail.sobekbio.com]
- 4. Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Angiotensin-(1-7) Glycosylated Mas Receptor Agonist for Treating Vascular Cognitive Impairment and Inflammation-Related Memory Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
